3-(2,3-Dihydrobenzofuran-5-yl)propanoyl chloride
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride is an organic compound with the molecular formula C11H11ClO2. It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1-benzofuran-5-carboxylic acid.
Conversion to Acid Chloride: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) to facilitate the formation of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 2,3-dihydro-1-benzofuran-5-carboxylic acid and thionyl chloride are handled in bulk.
Reactor Systems: The reactions are carried out in reactor systems equipped with reflux condensers and inert gas purging to ensure safety and efficiency.
Purification: The crude product is purified using distillation or recrystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, the acid chloride is hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride (HCl) byproduct.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used as the reducing agent.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride involves its reactivity as an acid chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid: Similar structure but contains a carboxylic acid group instead of an acid chloride.
2,3-Dihydro-1-benzofuran-5-carboxylic acid: Precursor in the synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride.
3-(2,3-Dihydro-1-benzofuran-5-yl)propanal: Contains an aldehyde group instead of an acid chloride.
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-11(13)4-2-8-1-3-10-9(7-8)5-6-14-10/h1,3,7H,2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPDVOXKKHINPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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